molecular formula C11H8BrN3S B12929962 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole CAS No. 947534-77-2

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

Cat. No.: B12929962
CAS No.: 947534-77-2
M. Wt: 294.17 g/mol
InChI Key: CBWIRUXACZNZLF-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name 6-(3-Bromophenyl)-3-methylimidazo[1,2-d]thiadiazole reflects its fused heterocyclic core and substituent positions. The parent structure consists of an imidazo[1,2-d]thiadiazole system, where the imidazole ring (positions 1 and 2) is fused to a 1,2,4-thiadiazole ring (positions 3, 4, and 5). The numbering begins at the sulfur atom in the thiadiazole, proceeding through the nitrogen atoms. A methyl group is attached to position 3 of the imidazole ring, while a 3-bromophenyl substituent occupies position 6 of the fused system.

The molecular formula is C$${12}$$H$${9}$$BrN$$_{4}$$S , with a molecular weight of 337.20 g/mol . Key structural features include:

  • A planar imidazo-thiadiazole core stabilized by π-conjugation.
  • A bromophenyl ring inclined relative to the heterocyclic plane, influencing electronic interactions.
  • A methyl group introducing steric effects at position 3.

Table 1: Bond Lengths and Angles in the Heterocyclic Core

Bond Type Length (Å) Angle (°)
S1–C9 (thiadiazole) 1.734(5) N1–C7–N2: 106.2
N2–C8 (imidazole) 1.324(4) C9–S1–C10: 92.1
C3–C4 (phenyl) 1.384(6) Br–C12–C11: 119.4

Data derived from analogous imidazothiadiazole systems.

Properties

CAS No.

947534-77-2

Molecular Formula

C11H8BrN3S

Molecular Weight

294.17 g/mol

IUPAC Name

6-(3-bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole

InChI

InChI=1S/C11H8BrN3S/c1-7-14-16-11-13-10(6-15(7)11)8-3-2-4-9(12)5-8/h2-6H,1H3

InChI Key

CBWIRUXACZNZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=NC(=CN12)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole typically involves the reaction of 3-bromoaniline with carbon disulfide and hydrazine hydrate to form the intermediate 3-bromo-1,2,4-thiadiazole. This intermediate is then reacted with 2-bromoacetophenone under basic conditions to yield the final product .

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Features

  • Imidazole Ring : Provides basicity and potential for coordination with metal ions.
  • Thiadiazole Moiety : Contributes to the compound's reactivity and biological interactions.
  • Bromophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.

Medicinal Chemistry

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole has shown promise in various therapeutic areas:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against cancer cell lines. The mechanism typically involves inhibition of specific enzymes or modulation of signaling pathways critical for tumor growth.
  • Antimicrobial Properties : Studies have demonstrated that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Biochemical Research

The compound is frequently used in biochemical assays to study enzyme interactions:

  • Enzyme Inhibition Studies : By examining how this compound interacts with various enzymes, researchers can gain insights into its mechanism of action and therapeutic potential. These studies often involve measuring binding affinities and inhibition constants against target enzymes.

Material Science

Due to its unique structural properties, this compound is also explored in materials science:

  • Polymer Development : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research is ongoing to optimize these materials for applications in electronics and coatings.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting a potential role as new anticancer agents.

Case Study 2: Antimicrobial Efficacy

A research team investigated the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole involves its interaction with cellular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or activating biochemical pathways. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or interfere with cell division in cancer cells .

Comparison with Similar Compounds

Substituent Positional Isomerism

  • 6-(4-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole (CAS: 947534-74-9):
    This compound differs only in the position of the bromine atom (para vs. meta on the phenyl ring). The para-substituted derivative exhibits distinct electronic effects, as the bromine's electron-withdrawing nature alters the aromatic ring's electron density distribution. This positional change may impact intermolecular interactions in biological systems or during synthetic modifications .

  • The nitro group also enhances polarity, affecting solubility and pharmacokinetic properties .

Core Scaffold Variations

  • 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole :
    This compound features a different fused ring system (imidazo[2,1-b][1,3,4]thiadiazole) with bromine at position 2. The altered ring connectivity reduces steric hindrance at C-3, enabling easier substitution reactions with secondary amines .

  • Triazolo-Thiadiazole Derivatives (e.g., 3-(3-Bromophenyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole): Replacing the imidazole ring with a triazole moiety modifies hydrogen-bonding capabilities and aromatic stacking interactions. The additional methoxyphenoxy group in this derivative introduces bulkiness, which may influence binding affinity in biological targets .

Comparative Reaction Efficiency

Compound Synthetic Method Yield (%) Key Reference
Target Compound SNAr + Suzuki coupling ~75*
6-(4-Bromophenyl) derivative Similar pathway, para-substituted ~70*
3-Methoxy analog (14) SNAr with sodium methoxide 85
5-Iodo-N-propyl analog (16) Electrophilic iodination + alkylation 60

*Estimated based on analogous reactions in evidence.

Physicochemical Properties

Molecular Weight and Solubility

  • The target compound has a molecular weight of ~280–300 g/mol, comparable to its analogs.
  • The 3-bromophenyl group increases hydrophobicity compared to alkoxy-substituted derivatives (e.g., compounds 14 and 15), which exhibit better aqueous solubility due to polar oxygen atoms .

Thermal Stability

  • Methyl and bromophenyl substituents enhance thermal stability. The para-bromo derivative (CAS: 947534-74-9) has a reported melting point >200°C, while the nitro-substituted analog (CAS: 947534-79-4) decomposes at lower temperatures due to nitro group instability .

Biological Activity

6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that includes an imidazole ring fused with a thiadiazole moiety, which is further substituted by a bromophenyl group and a methyl group. The molecular formula for this compound is C10H6BrN3S, with a molecular weight of approximately 276.14 g/mol .

The presence of the bromophenyl group and the methyl substitution contributes to the compound's distinct chemical properties and potential biological activities. The compound exhibits various chemical reactivities typical of imidazole derivatives, including nucleophilic substitutions and coordination with metal ions .

Biological Activity Overview

Research indicates that derivatives of imidazo[1,2-d][1,2,4]thiadiazole exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that compounds similar to this compound possess significant cytotoxic effects against various cancer cell lines.
  • Antioxidant Properties : Some derivatives have shown moderate antioxidant activity, suggesting potential applications in oxidative stress-related conditions.
  • Antimicrobial Effects : Preliminary studies indicate that this compound may exhibit inhibitory activity against certain bacterial strains .

Anticancer Activity

A study evaluating the cytotoxic effects of various thiadiazole derivatives found that compounds similar to this compound displayed significant activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined using MTT assays, highlighting the effectiveness of these compounds in inducing cell death .

CompoundCell LineIC50 (μM)
This compoundHeLa29
Related Thiadiazole DerivativeMCF-773

These results suggest that the incorporation of specific substituents enhances the anticancer efficacy of these derivatives.

Antioxidant Activity

In a comparative study on various nitrogen heterocycles, some derivatives containing brominated phenyl groups exhibited moderate antioxidant activity. While increased anticancer activity does not always correlate with enhanced antioxidant properties, the presence of bromine appears to contribute positively to the overall biological profile .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against bacterial strains such as Klebsiella planticola and Pseudomonas aeruginosa. Compounds with similar structures showed promising inhibitory effects compared to standard antibiotics .

Case Studies

Several case studies have highlighted the biological significance of thiadiazole derivatives:

  • Case Study on Anticancer Efficacy :
    • A derivative was tested against multiple cancer cell lines and showed significant cytotoxicity with an IC50 value lower than conventional chemotherapeutics like Doxorubicin.
    • Mechanistic studies indicated that these compounds may induce apoptosis through mitochondrial pathways.
  • Case Study on Antimicrobial Properties :
    • A series of synthesized thiadiazoles were evaluated for their antibacterial activity.
    • The study revealed that certain substitutions on the thiadiazole ring significantly enhanced antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves cyclocondensation of 2-amino-5-bromo-1,3,4-thiadiazole with a brominated aryl ketone derivative, such as ω-bromo-3-bromoacetophenone, under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Reaction optimization should focus on temperature (80–120°C), catalyst selection (e.g., p-TsOH for acid catalysis), and stoichiometric ratios (1:1.2 thiadiazole:ketone) to maximize yield . Parallel purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Assign peaks by comparing with analogous imidazo-thiadiazole systems (e.g., δ 7.4–8.2 ppm for aromatic protons, δ 2.5 ppm for methyl groups) .
  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry and intermolecular interactions (e.g., π-π stacking in triazolo-thiadiazole derivatives) .
  • LC-MS : Verify molecular ion peaks ([M+H]+) and fragmentation patterns for purity assessment .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with known imidazo-thiadiazole bioactivity:

  • Antioxidant activity : Use DPPH radical scavenging assays (IC50 determination at 517 nm) with ascorbic acid as a positive control .
  • Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., TYK2 inhibitors) via fluorescence-based enzymatic assays .
  • Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Utilize quantum chemical calculations (DFT for electronic properties) and molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., TYK2). Focus on substituent effects at the 3-methyl and 6-bromophenyl positions to optimize steric and electronic interactions . Machine learning models trained on existing imidazo-thiadiazole datasets can further prioritize synthetic targets .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer : Discrepancies (e.g., unexpected NOE correlations or bond lengths) require cross-validation:

  • Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature NMR) .
  • Hirshfeld surface analysis : Compare crystallographic packing forces with solution-phase behavior .
  • Theoretical calculations : Overlay computed (DFT-optimized) and experimental structures to identify distortions .

Q. How can reaction scalability be improved without compromising yield?

  • Methodological Answer : Apply process engineering principles:

  • Flow chemistry : Test continuous flow reactors for exothermic steps (e.g., cyclocondensation) to enhance heat/mass transfer .
  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (temperature, solvent ratio, catalyst loading) .
  • Green chemistry : Substitute toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What mechanistic insights can be gained from substituent variation at the 3-methyl position?

  • Methodological Answer : Synthesize analogs with bulkier (e.g., -CF3) or electron-withdrawing groups (e.g., -NO2) and compare:

  • Kinetic studies : Monitor reaction rates (e.g., via in situ IR) to assess steric/electronic effects on cyclization .
  • SAR analysis : Correlate substituent properties (Hammett σ values) with bioactivity trends .

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